molecular formula C7H15NO2 B2481135 3-methoxy-N-(propan-2-yl)propanamide CAS No. 128535-74-0

3-methoxy-N-(propan-2-yl)propanamide

Cat. No.: B2481135
CAS No.: 128535-74-0
M. Wt: 145.202
InChI Key: OJARLMYTWUZIRE-UHFFFAOYSA-N
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Description

3-Methoxy-N-(propan-2-yl)propanamide (CAS Ref: 10-F671180) is a propanamide derivative featuring a methoxy group at the 3-position of the propanamide backbone and an isopropylamine substituent on the nitrogen atom. Its molecular formula is C7H15NO2, with a molecular weight of 145.20 g/mol.

Properties

IUPAC Name

3-methoxy-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(2)8-7(9)4-5-10-3/h6H,4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJARLMYTWUZIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128535-74-0
Record name 3-methoxy-N-(propan-2-yl)propanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(propan-2-yl)propanamide typically involves the reaction of 3-methoxypropanoic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-(propan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(propan-2-yl)propanamide is not well-documented. like other amides, it may interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can influence enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanamide Backbone

Aromatic vs. Aliphatic Substituents
  • R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide (Compound 2, ):

    • Structure : Incorporates a 4-methoxyphenyl group and a phenylpropan-2-yl amine.
    • Properties : The aromatic phenyl group increases lipophilicity (logP ~3.5 estimated) compared to 3-methoxy-N-(propan-2-yl)propanamide (predicted logP ~1.2). This enhances membrane permeability but may reduce aqueous solubility.
    • Synthesis : Uses EDCI/HOBt coupling, a common method for amide bond formation .
  • (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Structure: Combines a naphthalenyl moiety (from naproxen) and a chlorophenethyl group.
Heterocyclic Modifications
  • 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide ():
    • Structure : Features triazolopyridazine and benzimidazole rings.
    • Properties : The heterocycles improve binding affinity to enzymes (e.g., kinases) but increase molecular weight (~413 g/mol), reducing bioavailability compared to simpler propanamides .

Functional Group Impacts on Physicochemical Properties

  • Lacosamide (): Structure: (2R)-2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide. Properties: The acetyl amino group and benzyl substituent confer antiepileptic activity via voltage-gated sodium channel modulation. Stereochemistry (R-configuration) is critical; the S-enantiomer is inactive. LogP ~1.0, similar to this compound, but higher solubility due to polar groups .
  • 3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide (): Structure: Contains a ferrocenyl group and nitro-trifluoromethylphenyl substituent. Properties: The ferrocene moiety introduces redox activity, while the nitro group increases logP (~4.5). These features contrast with the non-redox-active, simpler substituents of the target compound .

Biological Activity

3-Methoxy-N-(propan-2-yl)propanamide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article reviews the available literature, highlighting its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a methoxy group and an isopropyl moiety attached to a propanamide backbone. The synthesis of this compound typically involves the reaction of methoxyacetic acid with isopropylamine, followed by amidation processes to yield the desired product.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : It could interact with receptors involved in neurotransmission or other signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µM)
Staphylococcus aureus15.5
Escherichia coli22.3
Bacillus subtilis18.7

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Using the DPPH radical scavenging assay, it was found that this compound demonstrated significant free radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent study published in 2024 assessed the antimicrobial efficacy of various derivatives of propanamides, including this compound. The findings revealed that this compound showed promising results against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents .
  • Antioxidant Studies : Another research effort focused on evaluating the antioxidant capacity of several propanamide derivatives, including our compound of interest. The results indicated that it could effectively scavenge free radicals, thus suggesting its application in preventing oxidative stress-related diseases .

Potential Applications

Given its biological activity profile, this compound holds promise for several applications:

  • Pharmaceutical Development : It could serve as a lead compound for developing new antibiotics or antioxidant agents.
  • Research Tool : Its unique structure may allow it to function as a probe in studying biological processes involving similar compounds.

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